

# An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-2',4'-  
dihydroxyacetophenone

Cat. No.: B1210229

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This technical guide provides a comprehensive overview of **2-Bromo-2',4'-dihydroxyacetophenone**, a versatile building block in medicinal chemistry and a valuable tool for biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological significance.

## Chemical and Physical Properties

**2-Bromo-2',4'-dihydroxyacetophenone**, also known by its synonyms 2,4-Dihydroxyphenacyl bromide and 4-(Bromoacetyl)resorcinol, is a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> Its chemical structure, featuring a brominated acetyl group and a dihydroxyphenyl moiety, imparts a unique reactivity that is leveraged in the development of novel therapeutic agents.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Bromo-2',4'-dihydroxyacetophenone**

Property	Value	Reference(s)
CAS Number	2491-39-6	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	[2][3]
Molecular Weight	231.04 g/mol	[2][3]
Appearance	White to off-white or light beige amorphous powder	[2]
Melting Point	124-132 °C	[2]
Purity	≥ 95-98%	[2]
InChI Key	RAULLGKGLGXMOM-UHFFFAOYSA-N	[2]

## Synthesis of 2-Bromo-2',4'-dihydroxyacetophenone

The most common method for synthesizing **2-Bromo-2',4'-dihydroxyacetophenone** is through the direct bromination of 2',4'-dihydroxyacetophenone.[2] This electrophilic aromatic substitution reaction targets the alpha position of the acetyl group.[2]

### Experimental Protocol: Bromination of 2',4'-dihydroxyacetophenone

This protocol describes a common laboratory-scale synthesis.

Materials:

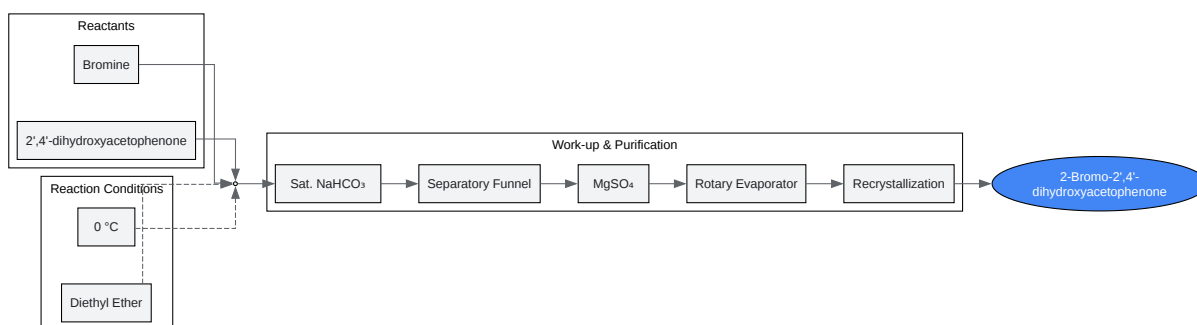
- 2',4'-dihydroxyacetophenone
- Bromine
- Diethyl ether
- Saturated sodium bicarbonate solution
- Magnesium sulfate

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.<sup>[4]</sup>
- **Bromination:** Cool the solution to 0°C using an ice bath. While maintaining this temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.<sup>[4]</sup>
- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).<sup>[4]</sup>
- **Work-up:** Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.<sup>[5]</sup>
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with additional saturated sodium bicarbonate solution.<sup>[5]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.<sup>[5]</sup>

- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the purified **2-Bromo-2',4'-dihydroxyacetophenone**.<sup>[5]</sup>



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Caption: Synthetic workflow for **2-Bromo-2',4'-dihydroxyacetophenone**.

## Analytical Methodologies

The purity and identity of **2-Bromo-2',4'-dihydroxyacetophenone** can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed for its analysis.<sup>[6]</sup>

## General Experimental Protocol: HPLC Analysis

While a specific validated method for this compound is not extensively published, a general reverse-phase HPLC method can be developed.

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Detection Wavelength: Determined by scanning the UV spectrum of the compound, typically around 280 nm.<sup>[6]</sup>
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.

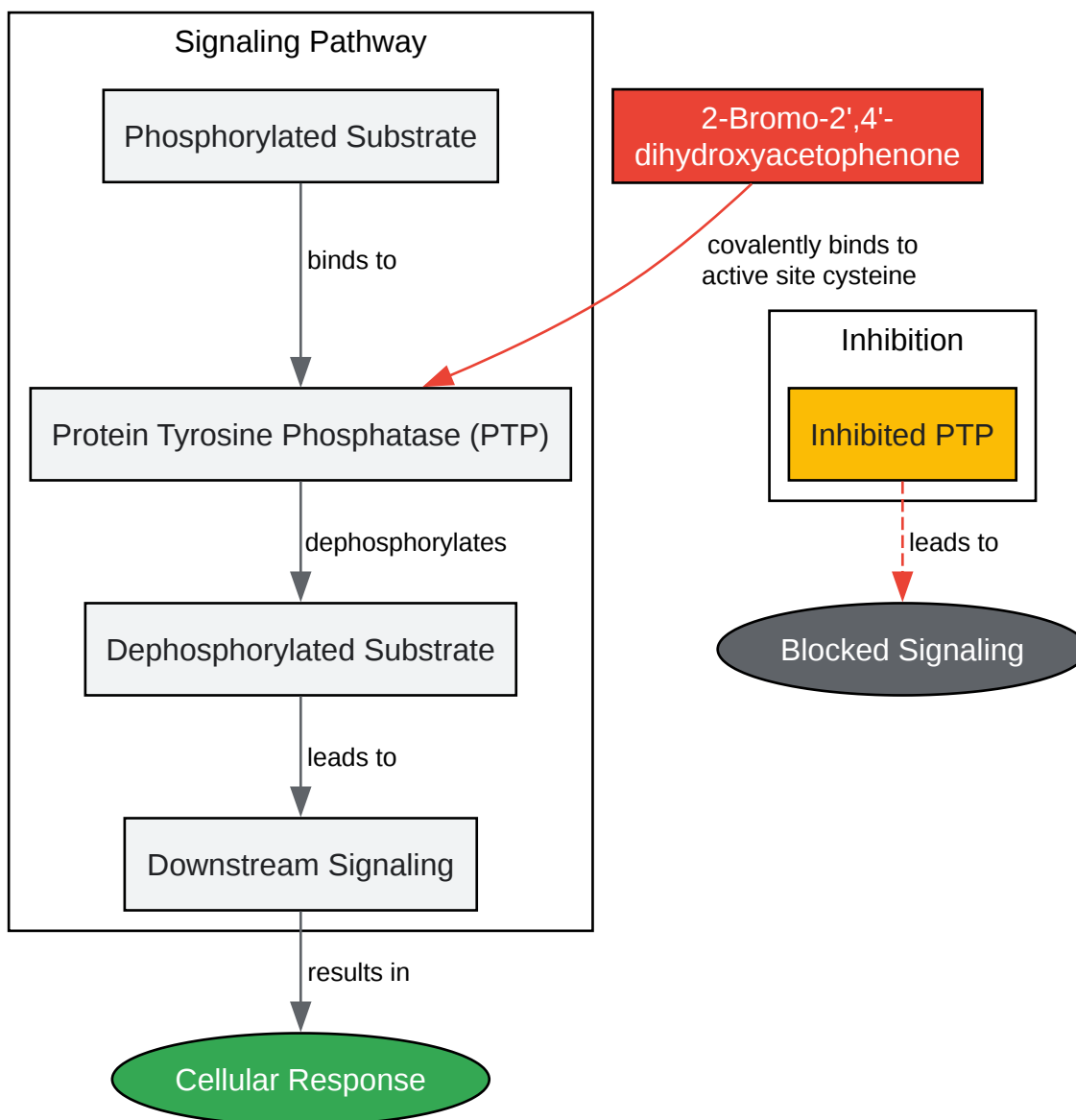
#### Procedure:

- Standard Preparation: Prepare a stock solution of a reference standard of **2-Bromo-2',4'-dihydroxyacetophenone** in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the synthesized product in the mobile phase to a known concentration.
- Analysis: Inject the standards and the sample onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.

## Biological Activity and Mechanism of Action

**2-Bromo-2',4'-dihydroxyacetophenone** is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.<sup>[2][4]</sup> PTPs are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer.<sup>[2][4]</sup>

The proposed mechanism of action involves the electrophilic  $\alpha$ -bromoketone moiety of the compound reacting with a nucleophilic cysteine residue within the active site of the PTP.[2] This reaction forms a covalent bond, irreversibly blocking the enzyme's active site and inhibiting its function.[2] This inhibition disrupts the signaling pathways regulated by the PTP.



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Caption: Inhibition of a PTP signaling pathway.

## Safety and Handling

**2-Bromo-2',4'-dihydroxyacetophenone** is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[7] It may also be corrosive to metals.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.

## Applications in Research and Development

The unique chemical properties of **2-Bromo-2',4'-dihydroxyacetophenone** make it a valuable tool in several research areas:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.[1]
- **Biochemical Studies:** Its ability to covalently inhibit PTPs makes it a useful probe for studying enzyme interactions and cellular signaling pathways.[4]
- **Organic Synthesis:** The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of complex organic molecules, including flavonoids.[2]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210229#2-bromo-2-4-dihydroxyacetophenone-cas-number-and-properties]

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